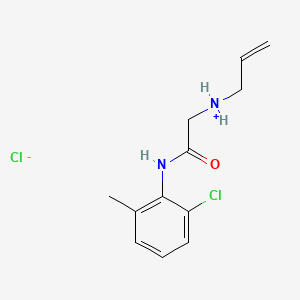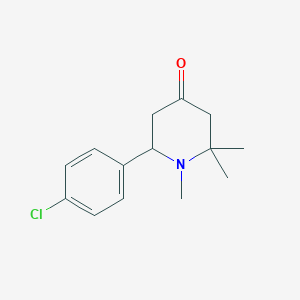
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a chlorophenyl group attached to a piperidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with acetone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the desired compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidinones
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-ol: A reduced form of the compound.
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-amine: A substituted derivative with an amine group.
Uniqueness: 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one is unique due to its specific structural features, such as the presence of a chlorophenyl group and a ketone functionality. These features confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
75306-46-6 |
|---|---|
Formule moléculaire |
C14H18ClNO |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-1,2,2-trimethylpiperidin-4-one |
InChI |
InChI=1S/C14H18ClNO/c1-14(2)9-12(17)8-13(16(14)3)10-4-6-11(15)7-5-10/h4-7,13H,8-9H2,1-3H3 |
Clé InChI |
DXPQMTMSSDUHBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(N1C)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



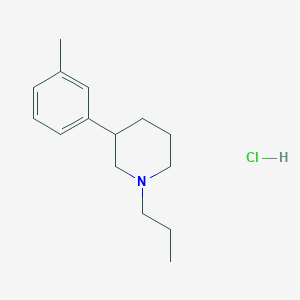


![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)

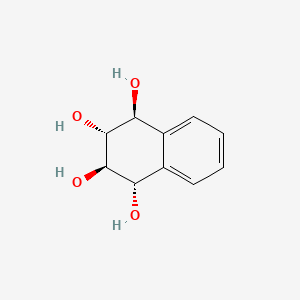
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
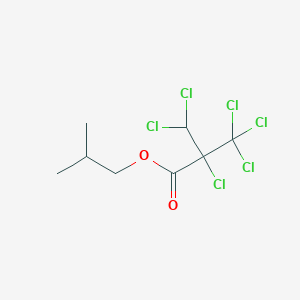
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)

![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
